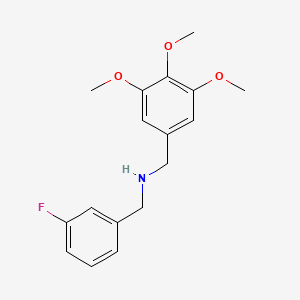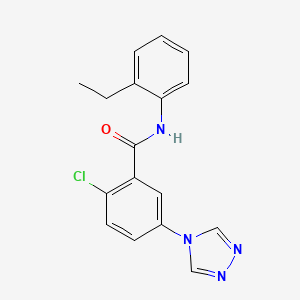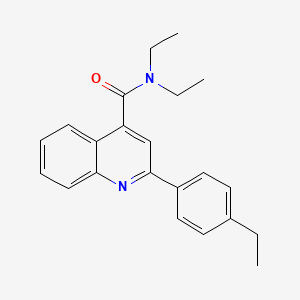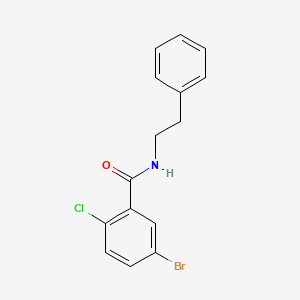![molecular formula C18H18N2O5 B5803394 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole, also known as DMXAA, is a small molecule that has been identified as a potential anti-tumor agent. DMXAA has been shown to have a potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy.
作用機序
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound activates the immune system by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines activate immune cells such as macrophages and natural killer cells, which then attack and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-γ, which play a crucial role in the immune response against cancer cells. This compound has also been shown to inhibit the formation of new blood vessels that are required for tumor growth. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole is its potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy. This compound has also been shown to stimulate the production of cytokines, which play a crucial role in the immune response against cancer cells. However, this compound has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which limits its effectiveness.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole. One potential direction is to develop new formulations of this compound that increase its solubility and half-life in the body. Another potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, future research could focus on the development of new analogs of this compound that have improved anti-tumor activity and reduced toxicity.
Conclusion:
This compound is a promising candidate for cancer therapy due to its potent anti-angiogenic activity and ability to stimulate the immune response against cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for research that could enhance its effectiveness as an anti-tumor agent.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride to form 3,4-dimethoxyphenylglyoxal. This intermediate is then reacted with 3-methoxyphenol in the presence of sodium hydride to form this compound. The overall yield of this synthesis is around 20%.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its anti-tumor activity. It has been shown to have a potent anti-angiogenic activity, which inhibits the formation of new blood vessels that are required for tumor growth. This compound has also been shown to stimulate the production of cytokines, which play a crucial role in the immune response against cancer cells.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-5-4-6-14(10-13)24-11-17-19-18(20-25-17)12-7-8-15(22-2)16(9-12)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYCHIAWYSJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

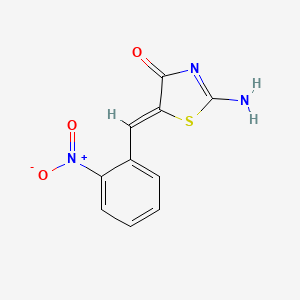
![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
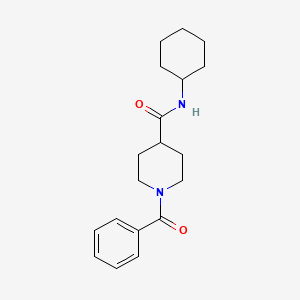
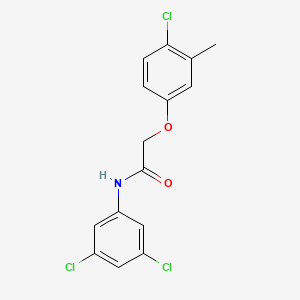
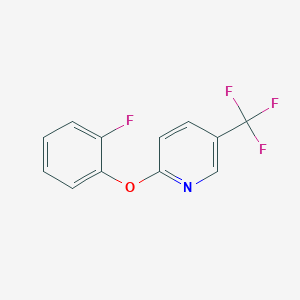
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
